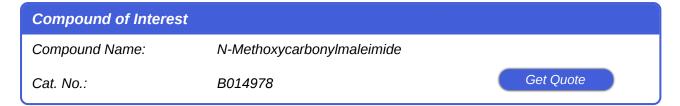


N-Methoxycarbonylmaleimide: A Versatile Building Block for Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methoxycarbonylmaleimide is a highly valuable and versatile bifunctional reagent in the field of organic synthesis. Its unique chemical structure, featuring an electron-deficient maleimide ring activated by an N-methoxycarbonyl group, imparts exceptional reactivity and selectivity. This makes it an indispensable tool for medicinal chemists, materials scientists, and researchers in drug development for the construction of complex molecular architectures, bioconjugates, and functional polymers. This technical guide provides a comprehensive overview of **N-Methoxycarbonylmaleimide**'s properties, synthesis, and key applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Specifications

N-Methoxycarbonylmaleimide is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.



Property	Value	
Chemical Name	Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate	
Synonyms	N-(Methoxycarbonyl)maleimide, N-Carbomethoxymaleimide	
CAS Number	55750-48-6	
Molecular Formula	C ₆ H ₅ NO ₄	
Molecular Weight	155.11 g/mol	
Appearance	Off-white to white crystalline powder	
Melting Point	63-68 °C	
Solubility	Soluble in many organic solvents such as THF, DCM, and Acetone. Slightly soluble in Methanol.	
Storage Conditions	2-8°C, protected from moisture	

Spectroscopic Data

The structural integrity and purity of **N-Methoxycarbonylmaleimide** can be confirmed through various spectroscopic techniques. The following tables provide an overview of the expected spectral data.

¹H and ¹³C NMR Spectroscopy

¹H NMR (CDCl₃)	Chemical Shift (δ, ppm)	Multiplicity	Assignment
CH=CH	6.85	S	Olefinic protons of the maleimide ring
OCH₃	3.95	S	Methyl protons of the methoxycarbonyl group



¹³ C NMR (CDCl ₃)	Chemical Shift (δ, ppm)	Assignment
C=O (imide)	169.5	Carbonyl carbons of the maleimide ring
C=O (ester)	151.0	Carbonyl carbon of the methoxycarbonyl group
CH=CH	135.0	Olefinic carbons of the maleimide ring
OCH₃	54.0	Methyl carbon of the methoxycarbonyl group

FT-IR and Mass Spectrometry

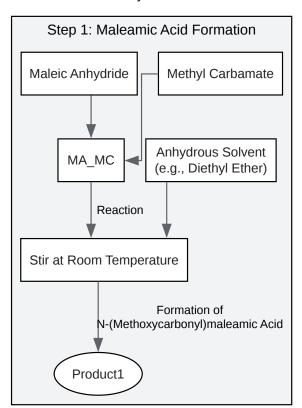
FT-IR (KBr, cm ⁻¹)	Vibrational Mode	Functional Group
~1740	C=O stretch (asymmetric)	Imide carbonyl
~1710	C=O stretch (symmetric)	Imide carbonyl
~1780	C=O stretch	Ester carbonyl
~1570	C=C stretch	Maleimide ring
~1150	C-O stretch	Ester

Mass Spectrometry (EI)	m/z	Assignment
155	[M] ⁺	Molecular ion
124	[M - OCH ₃] ⁺	Loss of methoxy radical
96	[M - COOCH3]+	Loss of methoxycarbonyl radical
68	[C4H2NO] ⁺	Fragmentation of the maleimide ring

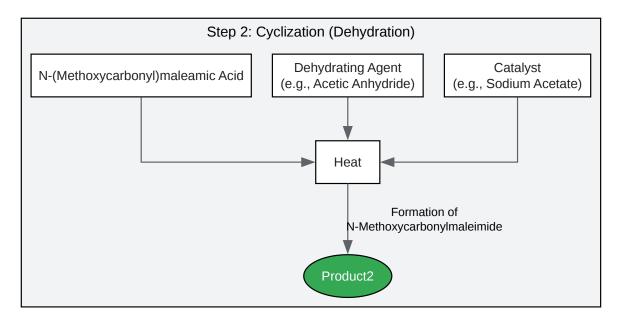
Synthesis of N-Methoxycarbonylmaleimide



N-Methoxycarbonylmaleimide can be synthesized in a two-step process starting from maleic anhydride and methyl carbamate. The general workflow for this synthesis is depicted below.



General Synthesis Workflow for N-Methoxycarbonylmaleimide





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Caption: General workflow for the synthesis of **N-Methoxycarbonylmaleimide**.

Experimental Protocol: Synthesis of N-Methoxycarbonylmaleimide

Step 1: Synthesis of N-(Methoxycarbonyl)maleamic Acid

- In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
- To this solution, add methyl carbamate (1.0 eq) portion-wise while stirring.
- Continue stirring the reaction mixture at room temperature for 2-4 hours, during which a
 white precipitate of N-(methoxycarbonyl)maleamic acid will form.
- Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-Methoxycarbonylmaleimide

- Suspend the N-(methoxycarbonyl)maleamic acid (1.0 eq) in acetic anhydride (5-10 vol).
- Add anhydrous sodium acetate (0.2 eq) to the suspension.
- Heat the reaction mixture to 80-90 °C with stirring for 1-2 hours. The solid will gradually dissolve as the reaction proceeds.
- After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.
- Collect the crude **N-Methoxycarbonylmaleimide** by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain pure N-Methoxycarbonylmaleimide as a white crystalline solid.



Key Applications in Organic Synthesis

N-Methoxycarbonylmaleimide is a versatile building block with broad applications in organic synthesis, primarily due to the reactivity of its electron-poor double bond.

Diels-Alder Reactions

N-Methoxycarbonylmaleimide is an excellent dienophile in [4+2] cycloaddition reactions, reacting readily with a variety of dienes to form stable cycloadducts. This reaction is a powerful tool for the construction of six-membered rings and complex polycyclic systems.

Diene N-Methoxycarbonylmaleimide

Transition State

[4+2] Cycloaddition
Transition State

Product

Cycloadduct

Diels-Alder Reaction Mechanism

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Caption: Mechanism of the Diels-Alder reaction.

Table of Diels-Alder Reactions with N-Methoxycarbonylmaleimide



Diene	Reaction Conditions	Product	Yield (%)
Furan	Toluene, 80 °C, 4 h	Exo/endo adduct	>90
Cyclopentadiene	Diethyl ether, 0 °C to rt, 2 h	Bicyclic adduct	~95
Anthracene	Xylene, reflux, 12 h	Tricyclic adduct	~85

Experimental Protocol: Diels-Alder Reaction with Furan

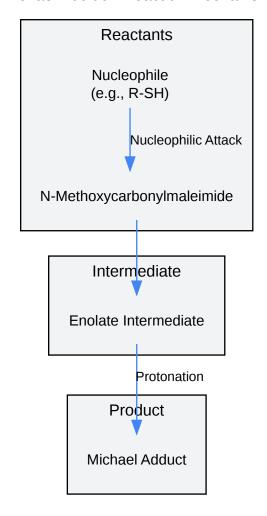
- Dissolve **N-Methoxycarbonylmaleimide** (1.0 eq) in toluene in a round-bottom flask.
- Add furan (1.2 eq) to the solution.
- Heat the reaction mixture at 80 °C for 4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired cycloadduct.

Michael Addition Reactions

The electron-deficient double bond of **N-Methoxycarbonylmaleimide** is highly susceptible to nucleophilic attack via a Michael-type addition. This reaction is particularly useful for the conjugation of biomolecules, especially those containing thiol groups (e.g., cysteine residues in proteins).



Michael Addition Reaction Mechanism



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